molecular formula C18H21NO B181116 4-tert-butyl-N-methyl-N-phenylbenzamide CAS No. 70019-98-6

4-tert-butyl-N-methyl-N-phenylbenzamide

Cat. No.: B181116
CAS No.: 70019-98-6
M. Wt: 267.4 g/mol
InChI Key: HIYAQBUTHPUUSV-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-methyl-N-phenylbenzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a methyl and phenyl group attached to the amide nitrogen. Its molecular formula is C₁₈H₂₁NO, with a molecular weight of 267.37 g/mol. The tert-butyl group contributes significant steric bulk and lipophilicity, while the N-methyl-N-phenyl substitution introduces unique electronic and steric effects.

Properties

CAS No.

70019-98-6

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

4-tert-butyl-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C18H21NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19(4)16-8-6-5-7-9-16/h5-13H,1-4H3

InChI Key

HIYAQBUTHPUUSV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2=CC=CC=C2

Pictograms

Irritant

Synonyms

Antigen, CD10
Antigens, CD10
Antigens, Leukemia, Common Acute Lymphoblastic
Atriopeptidase
CALLA Antigen
Carboxypeptidase, Enkephalin Dipeptidyl
CD10 Antigen
CD10 Antigens
Common Acute Lymphoblastic Leukemia Antigens
Dipeptidyl Carboxypeptidase, Enkephalin
Endopeptidase 24.11
Endopeptidase 24.11, Neutral
Endopeptidase, Neutral
Endopeptidase-24.11
Enkephalin Dipeptidyl Carboxypeptidase
Enkephalinase
Enkephalinase 24.11
Enkephalinase-24.11
Enzyme, YGG-Forming
Kidney Brush Border Neutral Proteinase
Kidney-Brush-Border Neutral Proteinase
Membrane Metallo Endopeptidase
Membrane Metallo-Endopeptidase
Metallo-Endopeptidase, Membrane
Metalloendopeptidase, Thermolysin-Like
Neprilysin
Neutral Endopeptidase
Neutral Endopeptidase 24.11
Neutral Proteinase, Kidney-Brush-Border
Thermolysin Like Metalloendopeptidase
Thermolysin-Like Metalloendopeptidase
YGG Forming Enzyme
YGG-Forming Enzyme

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 4-tert-butyl-N-methyl-N-phenylbenzamide
  • Molecular Formula : C18H21NO
  • CAS Number : 57844-41-4
  • Physical State : Powder
  • Purity : ≥95%

The compound features a complex molecular structure characterized by a tert-butyl group, a methyl group, and a phenylbenzamide moiety, which contributes to its diverse chemical reactivity and biological activity.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to yield carboxylic acids.
  • Reduction : Reductive transformations can produce amines or alcohols.
  • Substitution : Nucleophilic substitution reactions are common, particularly involving the tert-butyl groups.

These reactions enable the synthesis of more complex organic molecules, making it valuable in chemical research.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and receptors, leading to significant biological effects:

  • Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in critical cellular signaling pathways.
  • Anti-inflammatory Activity : Preliminary studies indicate that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Medicine

The therapeutic potential of this compound is particularly promising in oncology:

  • Anticancer Properties : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells.
Study TypeCell Line/ModelObserved EffectReference
In VitroMCF-7 (breast cancer)IC50 = 15 µM
In VivoXenograft modelTumor size reduction by 40%

In vivo studies also support its efficacy; administration in animal models resulted in reduced tumor sizes and improved survival rates compared to control groups.

Industry

The compound is utilized in the production of advanced materials and polymers due to its structural properties. Its unique functionalities allow for the development of new materials with specific characteristics suitable for industrial applications.

Case Study 1: Anticancer Activity

A study conducted on human cancer cell lines demonstrated that this compound induced apoptosis via caspase activation pathways. This finding highlights its potential as a therapeutic agent against cancer.

Case Study 2: Inflammatory Disease Treatment

Research exploring the anti-inflammatory properties of this compound showed that it could effectively reduce markers of inflammation in vitro. This suggests its applicability in developing treatments for inflammatory diseases such as arthritis.

Comparison with Similar Compounds

Substituent Effects on the Amide Nitrogen

The dual N-methyl-N-phenyl substitution in the target compound distinguishes it from analogs with single substituents or alternative groups:

  • 4-tert-Butyl-N-(4-methoxyphenyl)benzamide ():

    • Substituent: 4-Methoxyphenyl on the amide nitrogen.
    • Key Differences: The methoxy group enhances electron density on the phenyl ring, improving solubility via polar interactions. The absence of a methyl group reduces steric hindrance compared to the target compound .
  • N-(tert-butyl)-4-methylbenzamide (): Substituent: tert-Butyl on the amide nitrogen.
  • 4-Bromo-N-(2-nitrophenyl)benzamide (): Substituent: 2-Nitrophenyl on the amide nitrogen.

Positional Isomerism and Electronic Effects

  • N-(4-(tert-butyl)phenyl)benzamide ():

    • Structure: tert-Butyl group on the N-phenyl ring instead of the benzamide ring.
    • Key Differences: Altered electronic distribution due to tert-butyl placement, which may affect binding interactions in biological systems .
  • 4-Fluoro-N-{4-[(2-methyl-2-propanyl)carbamoyl]phenyl}benzamide ():

    • Structure: Fluorine substituent on the benzamide ring and a tert-butyl carbamoyl group.
    • Key Differences: Fluorine’s electronegativity increases polarity, while the carbamoyl group introduces hydrogen-bonding capability .

Heterocyclic and Complex Derivatives

  • 4-tert-Butyl-N-[3-(pyrrolidin-1-ylmethyl)benzo[b]thiophen-2-yl]benzamide (): Structure: Incorporates a thiophene-pyrrolidine moiety.
  • SI112 ():

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-tert-butyl-N-methyl-N-phenylbenzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl-substituted benzoic acid derivatives with N-methyl-N-phenylamine via acyl chloride intermediates. Key steps include:

  • Activation : Use thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate.
  • Coupling : React the acyl chloride with N-methyl-N-phenylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol improves yield (≥85%).
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2:1 amine:acyl chloride) and temperature (0°C to room temperature) to minimize side products like unreacted amine or hydrolysis byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify tert-butyl protons (δ ~1.3 ppm, singlet) and methyl groups on the amide nitrogen (δ ~3.1 ppm). Aromatic protons split into distinct signals due to substituent effects (e.g., para-tert-butyl vs. N-phenyl groups).
  • IR : Confirm amide C=O stretch (~1650 cm⁻¹) and absence of -OH or -NH₂ peaks.
  • MS (ESI or EI) : Look for molecular ion [M+H]⁺ matching the molecular weight (C₁₈H₂₁NO: 275.36 g/mol). Fragmentation patterns (e.g., loss of tert-butyl group) validate connectivity .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; highly soluble in DCM, THF, and DMSO. Use polar aprotic solvents for biological assays.
  • Stability : Stable at room temperature in dark, dry conditions. Avoid prolonged exposure to light or moisture to prevent hydrolysis.
  • Melting Point : Confirm purity via melting point analysis (literature value: ~145–148°C). Deviations >2°C indicate impurities .

Advanced Research Questions

Q. How do substituents on the benzamide core (e.g., tert-butyl, methyl, phenyl) influence biological activity or binding affinity in pharmacological studies?

  • Methodological Answer :

  • Comparative Studies : Synthesize analogs (e.g., 4-methyl or 4-fluoro derivatives) and test in enzyme inhibition assays (e.g., kinase or protease targets).
  • Computational Modeling : Use molecular docking (AutoDock Vina) to assess steric effects of tert-butyl on binding pocket interactions.
  • SAR Analysis : Correlate logP (lipophilicity) with membrane permeability; tert-butyl increases logP by ~1.5 units compared to unsubstituted benzamides .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :

  • X-ray Diffraction : Compare crystal structures of analogs (e.g., 4-bromo or 4-chloro derivatives) to identify substituent-driven packing differences.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H⋯π or van der Waals forces) to explain polymorph formation.
  • DFT Calculations : Validate experimental bond lengths/angles using Gaussian or ORCA software .

Q. How can regioselectivity challenges in the alkylation or acylation of 4-tert-butylbenzamide derivatives be addressed?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use tert-butyl as a directing group with LDA (lithium diisopropylamide) to functionalize the ortho position.
  • Protection/Deprotection : Temporarily protect the amide nitrogen with Boc groups to prevent undesired N-alkylation.
  • Catalysis : Employ Pd-catalyzed C-H activation for selective functionalization .

Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor or antimicrobial agent?

  • Methodological Answer :

  • Enzyme Assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR or HER2) using fluorescence polarization.
  • Resistance Studies : Test against bacterial strains (e.g., S. aureus) with/without efflux pump inhibitors to assess target specificity.
  • Metabolic Profiling : Use liver microsomes to evaluate oxidative stability and metabolite formation (e.g., CYP3A4-mediated degradation) .

Methodological Resources

  • Synthesis Protocols : Refer to Organic Syntheses for scalable, hazard-assessed procedures .
  • Safety Guidelines : Follow Prudent Practices in the Laboratory (National Academies Press) for handling hazardous intermediates .
  • Data Repositories : Validate spectral data against PubChem or CAS Common Chemistry entries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-tert-butyl-N-methyl-N-phenylbenzamide
Reactant of Route 2
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4-tert-butyl-N-methyl-N-phenylbenzamide

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